5-Methyl-N-(2-methylpropyl)-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methyl-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-9(3)4-5-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
DDZSFHKQKIAFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies: Pathways to 5 Methyl N 2 Methylpropyl 2 Nitroaniline and Its Precursors
Established and Novel Synthetic Routes for Nitroaniline Scaffolds
The construction of the nitroaniline framework is a foundational step. This typically involves the regioselective introduction of a nitro group onto an aniline (B41778) ring that is already substituted. The primary challenge lies in controlling the position of the incoming nitro group, especially in the presence of the strongly activating amino group.
Regioselective Nitration of N-Substituted Anilines
The position of the nitro group on the aniline ring is determined by the directing effects of the existing substituents. For a precursor like 4-methylaniline, both the amino and methyl groups are ortho-, para-directing. The challenge is to introduce the nitro group specifically at the 2-position while avoiding oxidation and the formation of other isomers.
Direct nitration of anilines using a mixture of concentrated nitric acid and sulfuric acid is a common method for introducing a nitro group onto an aromatic ring. wikipedia.orgyoutube.com However, this approach presents significant challenges when applied to aniline and its derivatives. The strongly acidic conditions can protonate the amino group to form an anilinium ion. youtube.comncert.nic.in This protonated group is a meta-director, leading to a mixture of ortho, para, and meta-substituted products. wikipedia.orgncert.nic.in For instance, the direct nitration of aniline can yield a nearly 50/50 mixture of para- and meta-nitroaniline isomers, along with tarry oxidation byproducts due to the high reactivity of the aniline ring. wikipedia.org
Early studies on the direct nitration of N-alkyl anilines with classical methods also showed inconsistent results, yielding tarry products and different regioisomers depending on the specific N-alkyl substituent. researchgate.net For example, nitration of N-methylaniline reportedly yields the m-nitro product, while N-ethylaniline gives the p-nitro derivative. researchgate.net These difficulties often make direct nitration an undesirable strategy for syntheses requiring high regioselectivity and purity.
To overcome the challenges of direct nitration, indirect methods involving the protection of the amino group are frequently employed. This is a more controlled and widely accepted strategy. wikipedia.org
Protection via Acylation: The most common protective strategy is the acylation of the amino group, for example, by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide (B955). wikipedia.orgncert.nic.in The resulting amide group is still an ortho-, para-director but is less activating than a free amino group. wikipedia.orgulisboa.pt This moderation prevents the formation of the anilinium ion in acidic media and reduces the likelihood of oxidation, allowing for a more controlled nitration. wikipedia.orgyoutube.com After the nitration step, the acyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline. wikipedia.orgrsc.org The regioselectivity is influenced by the nature of the protecting group and other substituents on the ring. ulisboa.pt
Novel Nitrating Agents: More recent methodologies utilize alternative reagents to achieve regioselective nitration under milder conditions. The use of tert-butyl nitrite (B80452) (TBN) has been reported for the effective ring nitration of N-alkyl anilines. acs.orgnih.gov This reaction proceeds efficiently for a wide range of substrates, yielding N-nitroso N-alkyl nitroanilines which can subsequently be converted into the desired N-alkyl nitroanilines. acs.orgnih.govresearchgate.net Another innovative approach involves using N-nitroso anilines as a self-providing nitro group source, which promotes the direct nitration of N-alkylanilines while avoiding the need for an external protecting group. researchgate.netresearchgate.net
| Substrate | Nitrating Agent/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Acetanilide | HNO₃/H₂SO₄ | 4-Nitroacetanilide, 2-Nitroacetanilide | - | wikipedia.org |
| 4-Methylacetanilide | HNO₃/H₂SO₄ in AcOH | 4-Methyl-2-nitroaniline (after hydrolysis) | 97% | ulisboa.pt |
| N-(3-methylphenyl)succinimide | HNO₃/H₂SO₄ in AcOH | 3-Methyl-6-nitroaniline (after hydrolysis) | 62% | ulisboa.pt |
| N-Alkyl Anilines | tert-Butyl Nitrite (TBN) | N-Nitroso N-alkyl nitroanilines | Good to Excellent | researchgate.net |
N-Alkylation Approaches with Branched Aliphatic Chains
The introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom is the second key transformation. This can be performed on a nitroaniline precursor (e.g., 4-methyl-2-nitroaniline) or on the aniline precursor before the nitration step. The choice of method depends on factors such as substrate reactivity and the potential for side reactions.
The classical approach to N-alkylation involves the reaction of an amine with an alkyl halide, such as 1-bromo-2-methylpropane (B43306), in a nucleophilic substitution reaction. ncert.nic.invedantu.com In this process, the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ncert.nic.invedantu.com
A significant drawback of this method is the potential for over-alkylation. The primary amine, once mono-alkylated to a secondary amine, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. vedantu.com However, reaction conditions can be optimized to favor the desired mono-alkylated product. nih.govpsu.edu More advanced methods, such as visible-light-induced metallaphotoredox catalysis, offer a modern alternative. This platform enables the coupling of various N-nucleophiles with primary, secondary, or tertiary alkyl bromides at room temperature, overcoming many limitations of traditional Sₙ2 reactions. princeton.edu
Modern synthetic chemistry increasingly favors catalytic methods that offer greater efficiency and sustainability. Catalytic N-alkylation, particularly using alcohols as alkylating agents, represents a significant advancement over traditional methods. acs.org
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent example of a green chemical process. rsc.orgresearchgate.net This method utilizes widely available and less toxic alcohols, such as 2-methyl-1-propanol, to alkylate amines. The reaction is catalyzed by transition-metal complexes, often based on ruthenium, iridium, iron, or manganese. researchgate.netnih.govresearchgate.net In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde. The aldehyde then reacts with the amine to form an imine intermediate, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. The only byproduct of this atom-economical reaction is water. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, on the aniline ring can influence the reactivity of the substrate in these catalytic systems. rsc.org
| Aniline Substrate | Alkylating Agent | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Aniline | Benzyl Alcohol | NHC–Ir(III) Complex / KOtBu | 69% | nih.gov |
| 4-Methylaniline | Benzyl Alcohol | NHC–Ir(III) Complex / KOtBu | 72% | acs.orgnih.gov |
| 2-Nitroaniline | Benzyl Alcohol | NHC–Ir(III) Complex / KOtBu | 64% | nih.gov |
| Aniline | Primary Carbohydrate Alcohols | [RuCl₂(p-cymene)]₂ / dppf / K₂CO₃ | High | rsc.org |
| Aniline | Benzyl Alcohol | Fe₂Ni₂@CN | 99% | researchgate.net |
Synthesis of Key Precursors and Building Blocks
The primary precursors for the synthesis of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline are a substituted methylaniline and a substituted alkyl halide. The specific precursors are 2-methyl-5-nitroaniline (B49896) and an isobutyl halide, such as 1-bromo-2-methylpropane.
Alkyl halides are versatile reagents in organic synthesis. Their preparation can be achieved through various methods, including the halogenation of alkanes or the conversion of alcohols. Free radical halogenation allows for the substitution of a hydrogen atom on an alkane with a halogen, a process initiated by light. libretexts.org For instance, reacting methane (B114726) with chlorine in the presence of light yields chloromethane. libretexts.org
A common and practical laboratory method for preparing a primary alkyl halide like 1-bromo-2-methylpropane involves the reaction of the corresponding alcohol (isobutanol) with a hydrohalic acid, such as hydrobromic acid (HBr). The reactivity order of alkyl halides in nucleophilic substitution reactions generally follows the electronegativity of the halogen, with iodides and bromides being the most reactive and practical building blocks. fishersci.co.uk
Table 1: Synthesis of 1-Bromo-2-methylpropane from Isobutanol
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| Isobutanol | Concentrated HBr or H₂SO₄/NaBr | Heating/Reflux | 1-Bromo-2-methylpropane |
The key aromatic precursor, 2-methyl-5-nitroaniline, can be synthesized from o-toluidine (B26562). chemicalbook.comchemicalbook.com The primary method involves the nitration of o-toluidine using a mixture of nitric acid and sulfuric acid at low temperatures. chemicalbook.com This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the amino and methyl groups on the o-toluidine ring guide the position of the incoming nitro group.
The reaction is typically performed at low temperatures (e.g., -10°C to 10°C) to control the reaction rate and improve the selectivity for the desired isomer. chemicalbook.com Following the nitration, the reaction mixture is neutralized with a base, causing the product to precipitate, which can then be collected by filtration. chemicalbook.com
Table 2: Synthesis of 2-Methyl-5-nitroaniline from o-Toluidine chemicalbook.com
| Starting Material | Reagents | Temperature | Duration | Product | Yield |
|---|---|---|---|---|---|
| o-Toluidine | Conc. H₂SO₄, HNO₃ | -10°C | 2 hours | 2-Methyl-5-nitroaniline | 90% |
Green Chemistry Principles and Sustainable Synthetic Methods for this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Key principles include the use of safer solvents, maximizing atom economy, and minimizing waste. sphinxsai.com These principles can be applied to the synthesis of this compound to create more environmentally benign pathways.
A significant goal in green chemistry is to replace volatile and hazardous organic solvents with safer alternatives like water or to eliminate solvents entirely.
Aqueous Media: Several reactions related to the synthesis of nitroaniline precursors can be conducted in water. For example, the hydrogenation of p-nitroaniline to p-phenylenediamine (B122844) has been successfully performed using a Raney nickel catalyst in water, offering a safe and environmentally friendly process. researchgate.net Similarly, a solvent-free method for preparing 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) has been developed using bromide-bromate salts in an aqueous acidic medium, where the aqueous filtrate can be recycled multiple times. researchgate.net These examples demonstrate the feasibility of using water as a solvent for key transformations in nitroaniline chemistry.
Solvent-Free Syntheses: The N-alkylation of aromatic amines, a key step in forming the target molecule, can be performed under solvent-free conditions. One method involves the reaction of primary aromatic amines with dialkyl carbonates at elevated temperatures (130-160°C) in the presence of a NaY faujasite catalyst, which provides high selectivity for mono-N-alkylation without the need for a solvent. organic-chemistry.org
Table 3: Comparison of Conventional vs. Green Solvents in Amine Alkylation
| Reaction Type | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach |
|---|---|---|---|
| N-Alkylation | Alkyl halide in DMF or THF solvent fishersci.co.uk | Dialkyl carbonate, no solvent organic-chemistry.org | Eliminates hazardous solvent, reduces waste. |
| Precursor Synthesis | Nitration in concentrated acids | Reactions in aqueous media researchgate.net | Reduces use of corrosive acids, allows for catalyst/solvent recycling. |
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. sphinxsai.com High atom economy is a cornerstone of green synthesis.
Atom Economy: Traditional N-alkylation using alkyl halides (e.g., 1-bromo-2-methylpropane) results in the formation of a salt byproduct (e.g., HBr), which lowers the atom economy. A greener alternative is the use of dialkyl carbonates (like dimethyl carbonate) as alkylating agents. This reaction is considered environmentally benign because the byproducts are methanol (B129727) and carbon dioxide, which are less harmful and can be more easily managed than salt waste. acs.org
Waste Minimization: Waste can be minimized through several strategies.
Catalyst Recycling: In the synthesis of p-phenylenediamine from p-nitroaniline in water, both the water solvent and the Raney Ni catalyst could be reused, significantly reducing waste and cost. researchgate.net
Mother Liquor Recycling: In the production of high-purity p-nitroaniline from p-nitrochlorobenzene, the mother solution from the reaction can be recycled up to five times, which reduces the discharge of wastewater. researchgate.net
Table 4: Atom Economy Comparison for N-Alkylation Methods
| Alkylation Method | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| Alkyl Halide Method | 2-methyl-5-nitroaniline + 1-bromo-2-methylpropane | This compound | HBr | Lower |
| Dialkyl Carbonate Method | 2-methyl-5-nitroaniline + Di-tert-butyl carbonate | This compound | t-Butanol, CO₂ | Higher |
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that significantly influences the electronic properties of the aromatic ring and serves as a key site for chemical transformations. jrfglobal.com Its strong electron-withdrawing character makes the aromatic ring susceptible to certain reaction types while deactivating it towards others. The most prominent reactions involving this group are reduction to an amino group and its role in activating the benzene (B151609) ring for nucleophilic aromatic substitution.
The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. orgoreview.com For this compound, this reaction yields 4-methyl-N2-(2-methylpropyl)benzene-1,2-diamine, an important intermediate in the synthesis of various fine chemicals and biologically active molecules. ontosight.ai This conversion can be achieved through several methods, including catalytic hydrogenation and chemoselective reduction using various chemical reagents.
Catalytic hydrogenation is a clean, efficient, and common method for the reduction of nitroarenes to their corresponding anilines. longdom.org This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. For the conversion of this compound, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. niscpr.res.inresearchgate.net
The reaction is generally carried out in a solvent like methanol, ethanol, or ethyl acetate (B1210297) under varying pressures of hydrogen and at temperatures ranging from ambient to moderately elevated. The process is highly efficient and often results in high yields of the desired diamine product, 4-methyl-N2-(2-methylpropyl)benzene-1,2-diamine. The primary drawback of this method is its potential lack of selectivity if other reducible functional groups are present in the molecule. longdom.org
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Typical Solvent | General Conditions |
|---|---|---|---|
| 5-10% Pd/C | H₂ Gas (1-50 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temperature to 80°C |
| PtO₂ (Adams' catalyst) | H₂ Gas (1-3 atm) | Ethanol, Acetic Acid | Room Temperature |
| Raney Nickel | H₂ Gas (30-100 atm) | Ethanol | 50-150°C |
When a molecule contains other functional groups that are sensitive to catalytic hydrogenation (such as alkenes, alkynes, or certain protecting groups), chemoselective methods are preferred. longdom.orgnih.gov These methods utilize specific reducing agents that preferentially reduce the nitro group. This approach avoids the use of high-pressure hydrogen gas and can often be performed under milder conditions. nih.gov
Several reagent systems are known to achieve the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org Tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a classic method for this transformation. mdpi.com Other common metals used include iron, zinc, or tin in acidic media. longdom.org More modern and milder protocols employ reagents like sodium borohydride (B1222165) (NaBH4) in combination with transition metal salts such as nickel(II) acetate, or the use of inexpensive and environmentally benign reagents like iron powder in water. longdom.orgorientjchem.org These methods are highly valued for their functional group tolerance and operational simplicity. longdom.orgnih.gov
Table 2: Reagents for Chemoselective Nitro Group Reduction
| Reducing Agent/System | Solvent/Medium | Key Advantages |
|---|---|---|
| Fe / HCl or NH₄Cl | Water, Ethanol | Inexpensive, effective for many substrates. longdom.org |
| SnCl₂·2H₂O / HCl | Ethanol | High yield, common laboratory method. mdpi.com |
| Zn / NH₄Cl | Water | Mild conditions, good for sensitive substrates. nih.gov |
| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN | Rapid reaction at room temperature. orientjchem.org |
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. numberanalytics.com Its presence on an aromatic ring dramatically alters the ring's reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a key transformation for introducing a wide variety of nucleophiles onto an aromatic system. tandfonline.comresearchgate.net
While the SNAr reaction typically involves the displacement of a good leaving group (like a halide) that is positioned ortho or para to a nitro group, the direct displacement of the nitro group itself is also possible, though it generally requires more forcing conditions or highly activated substrates. The nitro group can act as a leaving group, particularly when the aromatic ring is further activated by other electron-withdrawing substituents. For a nucleophile to replace the nitro group on this compound, it would need to attack the carbon atom to which the nitro group is attached. The feasibility and rate of such a reaction depend heavily on the nature of the nucleophile and the reaction conditions.
The primary role of the nitro group in SNAr reactions is to activate the aromatic ring towards nucleophilic attack. nih.gov It does this through a combination of strong inductive (-I) and resonance (-M) effects. These effects withdraw electron density from the benzene ring, making it electron-deficient (electrophilic) and thus more receptive to attack by nucleophiles. numberanalytics.com
The activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is at the C2 position. Therefore, it strongly activates the C1 and C3 positions for nucleophilic attack. This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which is a key step in the addition-elimination mechanism of the SNAr reaction. numberanalytics.com If a suitable leaving group were present at one of these activated positions, it could be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). tandfonline.com
Table 3: Electronic Effects of the Nitro Group on the Aromatic Ring
| Electronic Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of nitrogen and oxygen atoms. | Decreases overall electron density on the ring. |
| Resonance Effect (-M) | Delocalization of pi electrons from the ring into the nitro group, creating positive charge at ortho and para positions. | Strongly activates ortho and para positions for nucleophilic attack. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group.
Reactivity at the N-Substituted Amine Moiety
The secondary amine functionality, positioned ortho to a strong electron-withdrawing nitro group, exhibits distinct reactivity. While the nitrogen's lone pair is available for nucleophilic reactions, its reactivity is tempered by the inductive and resonance effects of the nitro substituent.
The nitrogen atom of the amine can act as a nucleophile, attacking electrophilic species such as acyl chlorides, anhydrides, or sulfonyl chlorides. However, the nucleophilicity of this nitrogen is significantly reduced by the adjacent electron-withdrawing nitro group. Consequently, these reactions often require specific conditions to proceed efficiently.
For instance, N-acylation of nitroaniline compounds can be selectively achieved by first treating the amine with a strong base, such as sodium hydride. google.com This deprotonates the amine to form a more potent nucleophilic anion, which then readily reacts with an acylating agent like acetic anhydride. google.com A similar principle applies to sulfonylation, where the formation of the corresponding sulfonamide would be facilitated by pre-treating the substrate with a strong base.
Table 1: General Electrophilic Reactions at the Amine Nitrogen
| Reaction Type | Reagent Example | Product Type | Conditions |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) or Anhydride ((R-CO)₂O) | N-acyl-5-methyl-N-(2-methylpropyl)-2-nitroaniline (Amide) | Often requires a strong base (e.g., NaH) to enhance nucleophilicity. google.com |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-sulfonyl-5-methyl-N-(2-methylpropyl)-2-nitroaniline (Sulfonamide) | Typically performed in the presence of a non-nucleophilic base. |
The amine group is susceptible to oxidation, with several potential pathways depending on the oxidant and reaction conditions. The electrochemical oxidation of aromatic amines generally initiates with a one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com This intermediate can then undergo further reactions.
A notable and unusual oxidation pathway has been identified for protonated N-alkyl-2-nitroanilines, which is directly relevant to the target molecule. nih.gov In this mechanism, an intramolecular oxidation occurs where an oxygen atom is transferred from the ortho-nitro group to the α-carbon of the alkyl substituent. nih.gov This process is facilitated by collisional activation in mass spectrometry studies and highlights the potential for interaction between the two adjacent functional groups. nih.gov
Furthermore, the oxidation of anilines bearing electron-withdrawing groups to their corresponding nitro derivatives can be achieved using reagents like sodium perborate (B1237305) in acetic acid. mdpi.com While this is more common for primary anilines, the secondary amine in this compound could potentially undergo oxidative cleavage or other transformations under strong oxidizing conditions.
The N-(2-methylpropyl) group can participate in specific reactions, particularly those that are initiated at the amine nitrogen. One significant potential transformation is the Hofmann elimination. libretexts.org This reaction requires the initial conversion of the secondary amine into a quaternary ammonium salt through exhaustive alkylation, for example, using methyl iodide. libretexts.org The resulting tetraalkylammonium salt, when heated with a strong base like silver oxide, can undergo an E2-like elimination. libretexts.org In this case, a beta-hydrogen from the 2-methylpropyl group would be abstracted, leading to the elimination of the amine as a leaving group and the formation of 2-methylpropene.
Additionally, as mentioned in the oxidation pathways, the alkyl substituent is directly involved in the intramolecular oxygen transfer from the ortho-nitro group, demonstrating that reactions seemingly centered on the amine can extend to its alkyl appendages. nih.gov
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. numberanalytics.com The rate and position of this substitution are controlled by the electronic effects of the substituents already present on the ring. quizlet.comchemistrytalk.org
The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the N-alkylamino, nitro, and methyl groups.
-NH(CH₂CH(CH₃)₂) : The N-substituted amine is a powerful activating group and an ortho, para-director. numberanalytics.comlibretexts.org It strongly donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.org
-NO₂ : The nitro group is a strong deactivating group and a meta-director. libretexts.orgyoutube.com It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate.
-CH₃ : The methyl group is a weak activating group and an ortho, para-director, donating electron density primarily through hyperconjugation.
The directing influences of these groups converge on two specific positions on the aromatic ring: C4 and C6. The overwhelmingly powerful activating and directing effect of the N-alkylamino group dominates the regioselectivity. Steric hindrance from the bulky N-(2-methylpropyl) group at C1 may slightly favor substitution at the C4 position over the more crowded C6 (ortho) position. Therefore, EAS reactions are expected to yield a mixture of 4-substituted and 6-substituted products, with the 4-substituted isomer often predominating.
Table 2: Analysis of Substituent Directing Effects
| Substituent Group | Position | Electronic Effect | Directing Influence | Target Positions |
|---|---|---|---|---|
| -NH(isobutyl) | C1 | Strong Activator, Resonance Donor | ortho, para | C2 (blocked), C4, C6 |
| -NO₂ | C2 | Strong Deactivator, Inductive/Resonance Withdrawing | meta | C4, C6 |
| -CH₃ | C5 | Weak Activator, Hyperconjugation Donor | ortho, para | C4, C6, C2 (blocked) |
Halogenation : Reaction with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) would lead to substitution at the C4 and C6 positions. Due to the high activation provided by the amine group, the reaction is expected to be rapid, and care would be needed to prevent polysubstitution.
Nitration : Standard nitration conditions (a mixture of concentrated nitric and sulfuric acids) would pose a challenge. libretexts.org The strongly acidic medium would protonate the basic amine nitrogen, forming an ammonium (-NH₂R⁺) group. This protonated group is a strong deactivator and a meta-director, which would alter the expected regioselectivity. A common strategy to circumvent this is to first protect the amine group by converting it into an amide (e.g., via acylation), which is less basic and still an ortho, para-director, before proceeding with nitration. quizlet.com
Sulfonation : Similar to nitration, treatment with fuming sulfuric acid would lead to protonation of the amine, complicating the reaction. The directing effects would be altered by the formation of the deactivating ammonium group.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline | Reaction is expected to be fast; risk of polysubstitution. |
| Nitration | HNO₃, H₂SO₄ | Complicated by amine protonation. | Protection of the amine group as an amide is recommended to ensure ortho/para substitution. quizlet.com |
| Sulfonation | SO₃, H₂SO₄ | Complicated by amine protonation. | The amine group's basicity interferes with standard sulfonation conditions. |
Photochemical and Thermal Transformations of this compound
The chemical behavior of this compound under the influence of light and heat is governed by the interplay of its functional groups: the nitro group (-NO2), the secondary amine (-NH-), and the aromatic ring. While specific experimental data on this particular molecule is not extensively available in public literature, its reactivity can be inferred from studies on analogous N-alkylated nitroanilines.
Photochemical Reactivity of Nitroanilines
The photochemistry of nitroaromatic compounds, including nitroanilines, is a well-studied field. The primary photochemical process for many N-alkyl-N-nitroanilines involves the fission of the N–N bond upon absorption of ultraviolet radiation. rsc.org The nature of the solvent can significantly influence the subsequent reaction pathways.
In aprotic solvents, the photolysis of N-methyl-N-nitroanilines is understood to proceed via a homolytic cleavage of the N–N bond. rsc.org This generates a radical pair, which can then undergo various reactions, including recombination and reactions with the solvent or other species. For instance, photolysis of nitro-substituted nitrosamines and nitramines in aromatic solvents has been shown to produce biphenyl (B1667301) derivatives. rsc.org
In protic solvents like methanol, a heterolytic cleavage of the N-N bond may occur. rsc.org The presence of substances that can be protonated or deprotonated can also alter the reaction course. For example, the photochemical substitution reaction of m-nitroaniline in the presence of nitrite ions is influenced by pH, with the reaction rate changing as the pH is adjusted. tsijournals.com
The initial photochemical reaction pathways for ortho-nitroaniline, a related compound, upon UV excitation include intramolecular hydrogen transfer from the amino group to the nitro group. acs.org It is plausible that this compound could undergo similar intramolecular processes. The presence of the N-alkyl group (2-methylpropyl) might also lead to other photochemical reactions. For instance, studies on protonated N-alkyl-2-nitroanilines have shown that collisional activation can lead to intramolecular oxidation of the alkyl chain. nih.gov
The following table summarizes the general photochemical behaviors observed in related nitroaniline compounds.
| Compound Type | Solvent Type | Primary Photochemical Process | Potential Products/Pathways | Reference |
| N-Methyl-N-nitroanilines | Aprotic | Homolytic N-N fission | Radical recombination, reaction with solvent | rsc.org |
| N-Methyl-N-nitroanilines | Protic (Methanol) | Heterolytic N-N fission | Solvolysis products | rsc.org |
| m-Nitroaniline | Aqueous (with nitrite) | Nitration | Substituted nitroanilines | tsijournals.com |
| ortho-Nitroaniline | Gas Phase (cation) | Intramolecular H-transfer | Benzofurazan derivatives (in related systems) | acs.org |
| Protonated N-Alkyl-2-nitroanilines | Gas Phase (cation) | Intramolecular oxidation of alkyl chain | Elimination of alkanoic acids | nih.gov |
Thermal Decomposition and Rearrangement Pathways
The thermal behavior of nitroanilines is characterized by decomposition and rearrangement reactions, which are often initiated at elevated temperatures. For N-alkyl-N-nitroanilines, a common thermal reaction is the nitramine rearrangement.
Theoretical studies on the thermal rearrangement of N-methyl-N-nitroanilines suggest that the reaction proceeds through a radical pair complex mechanism. rsc.orgrsc.orgresearchgate.net This involves the homolysis of the N–N bond to form a radical pair, which then recombines to yield ortho- and para-nitroaniline derivatives, followed by aromatization. rsc.orgrsc.orgresearchgate.net Thermal rearrangements of aromatic N-nitramines typically require high temperatures, often in the range of 100 °C to 200 °C, and can produce byproducts and tar. rsc.org
The presence of substituents on the aromatic ring can influence the rate and outcome of thermal decomposition. For this compound, the methyl group at the 5-position and the 2-methylpropyl group on the nitrogen atom would likely exert steric and electronic effects on the reaction pathways. For example, in the thermal decomposition of various substituted N-methyl-N-nitroanilines, a non-linear Hammett relationship was observed, which was attributed to an increase in secondary caged reactions like rearrangement and oxidation. researchgate.net
The decomposition of nitroanilines can be highly exothermic and can lead to runaway reactions if not properly controlled. The thermal decomposition of o-nitroaniline has an onset temperature of around 225°C and is a very energetic reaction. iokinetic.com The thermal stability of nitroanilines can also be reduced by the presence of impurities. nih.gov
The table below outlines the key aspects of thermal transformations in related nitroaniline compounds.
| Compound Type | Reaction Type | Proposed Mechanism | Typical Conditions | Key Observations | Reference |
| N-Methyl-N-nitroanilines | Thermal Rearrangement | Radical pair complex via N-N homolysis | 100-200 °C | Formation of o- and p-nitro-N-methylanilines, potential for byproducts | rsc.orgrsc.org |
| Substituted N-Methyl-N-nitroanilines | Thermal Decomposition | Reversible homolysis of the nitramine bond | Elevated temperatures in solution | Activation volumes range from +18 to +36 ml mol–1 | researchgate.net |
| o-Nitroaniline | Thermal Decomposition | Exothermic runaway reaction | Onset around 225 °C | Highly energetic, potential for rapid pressure and temperature increase | iokinetic.com |
Overview of Current Research Landscape and Academic Focus on 5 Methyl N 2 Methylpropyl 2 Nitroaniline
A thorough review of the current scientific literature reveals that 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is not a compound that has been the subject of extensive academic or industrial research. There is a notable absence of publications detailing its specific synthesis, properties, or applications.
This lack of specific focus suggests several possibilities:
The compound may be a novel or specialty chemical with limited current applications.
It might be an intermediate in a proprietary industrial synthesis that is not publicly disclosed.
Researchers may have focused on its isomers or related derivatives that exhibit more promising or accessible properties. For example, research exists on the synthesis and biological activities of various derivatives of 2-Methyl-5-nitroaniline (B49896). researchgate.net
While direct research is scarce, we can infer potential areas of interest based on its structural components. The nitroaniline framework suggests potential utility as a precursor for dyes, pigments, or biologically active molecules. The N-isobutyl group could be introduced to modify properties such as solubility, lipophilicity, or to sterically influence subsequent reactions. Future research could explore the synthesis of this compound and screen it for applications typical of other substituted nitroanilines, such as antimicrobial or herbicidal activity, or as a building block in materials science. However, at present, it remains a largely unexplored molecule within the vast field of organic chemistry.
Advanced Methodologies in Chemical Characterization for Research Applications
Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products
Spectroscopic methods are fundamental in determining the structure and purity of synthesized compounds, as well as for identifying intermediates and byproducts in a reaction mixture.
Multidimensional NMR Spectroscopy for Complex Mixture Analysis and Stereochemistry
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for the unambiguous structural confirmation of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.
For this compound, the following hypothetical NMR data could be expected:
| Technique | Expected Information |
| ¹H NMR | Would show distinct signals for the aromatic protons, the N-H proton, the methyl group on the benzene (B151609) ring, and the protons of the 2-methylpropyl group. |
| ¹³C NMR | Would reveal the number of unique carbon environments, including those in the aromatic ring, the methyl group, and the 2-methylpropyl substituent. |
| COSY | Would establish proton-proton couplings within the 2-methylpropyl group and potentially between adjacent aromatic protons. |
| HSQC | Would correlate each proton signal to its directly attached carbon atom. |
| HMBC | Would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the 2-methylpropyl group and the amine nitrogen, as well as the positions of the substituents on the aromatic ring. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations During Reactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. In the synthesis of this compound, these techniques would be used to monitor the progress of the reaction by observing the appearance or disappearance of characteristic vibrational bands.
Key functional group vibrations for this compound would include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| NO₂ | Asymmetric Stretching | 1500-1550 |
| NO₂ | Symmetric Stretching | 1335-1385 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
High-Resolution Mass Spectrometry and Tandem MS for Mechanistic Insight and Product Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Tandem Mass Spectrometry (MS/MS) would be used to fragment the molecule and provide further structural information, which can be invaluable for distinguishing between isomers and elucidating reaction mechanisms.
For this compound (C₁₀H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS. MS/MS fragmentation patterns would likely involve cleavage of the N-alkyl bond and loss of the nitro group, providing further confirmation of the structure.
Chromatographic and Separation Science for Process Monitoring and Product Isolation
Chromatographic techniques are indispensable for separating the target compound from starting materials, reagents, and byproducts, as well as for monitoring the progress of a chemical reaction.
Preparative Chromatography for Derivative Synthesis
Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography would be the methods of choice for isolating pure this compound for further studies or for use in the synthesis of derivatives. The choice of stationary and mobile phases would be optimized to achieve the best separation.
Online Reaction Monitoring using HPLC/GC techniques
Online monitoring of the reaction to synthesize this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would allow for real-time tracking of the consumption of reactants and the formation of the product. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities.
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no specific information was found.
Searches for this compound's synthesis, chemical properties, spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), research applications, and X-ray crystallographic data did not yield any relevant results. The requested compound does not appear to be a commercially available or widely studied substance, and as such, there is no published data to support the generation of the requested article.
Further investigation into potential synthetic routes, such as the N-alkylation of 5-methyl-2-nitroaniline (B1293789) with a 2-methylpropyl group, also failed to uncover any specific mentions or characterization of the resulting product, "this compound."
Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline for this specific chemical compound.
Applications in Advanced Organic Synthesis and Functional Materials Design
Role as a Synthetic Intermediate in Complex Organic Molecule Construction
The strategic placement of functional groups makes this compound a valuable intermediate for synthesizing more complex molecular architectures. The nitroaniline core is a classic precursor for heterocyclic systems, and the N-isobutyl group can influence solubility, steric interactions, and final structure.
The synthesis of fused nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The ortho-nitroaniline moiety is a well-established precursor for such systems, typically involving the reductive cyclization of the nitro group.
For the synthesis of benzimidazoles , 5-Methyl-N-(2-methylpropyl)-2-nitroaniline would first undergo reduction of the nitro group to an amine, yielding a diamine intermediate. This in-situ generated diamine can then be cyclized with a variety of one-carbon synthons (such as aldehydes, carboxylic acids, or their derivatives) to form the benzimidazole (B57391) ring. The isobutyl and methyl groups on the final product would enhance its lipophilicity and modulate its solid-state packing and solution-phase aggregation properties.
The synthesis of indoles from this precursor could be envisioned through multi-step sequences. One potential pathway involves the reductive cyclization of a suitably modified substrate. For instance, functionalization of the carbon atom ortho to the N-isobutyl group, followed by reduction of the nitro group and subsequent intramolecular condensation, could lead to the formation of the indole (B1671886) scaffold. The substitution pattern of the starting material pre-installs functional groups at the 1, 5, and potentially 7-positions of the indole ring system.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Precursor | Reaction Sequence | Heterocyclic Product | Key Features |
|---|---|---|---|
| This compound | 1. Reduction (e.g., with H₂, Pd/C or Na₂S₂O₄) 2. Cyclization with R-CHO | 1-isobutyl-6-methyl-2-R-benzimidazole | N-isobutyl and C6-methyl substitution. |
Beyond heterocycles, this nitroaniline derivative serves as a scaffold for creating molecules with multiple, strategically placed functional groups. The nitro group can be reduced to an amine, which can then be diazotized to introduce a range of other functionalities (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions. The aromatic ring itself is amenable to further electrophilic substitution, although the existing groups will direct the position of new substituents. The N-isobutyl group provides a handle for further chemical modification while imparting significant steric influence on neighboring reaction sites.
Utilisation in the Design and Synthesis of Functional Organic Compounds
The unique electronic and steric characteristics of this compound make it a candidate for incorporation into advanced functional materials where molecular architecture dictates performance.
In the field of catalysis, ligand design is paramount. After the conversion of the nitro group, the resulting N-isobutyl-5-methyl-1,2-phenylenediamine can be used to synthesize ligands. The N-isobutyl group provides a sterically demanding environment around a coordinated metal center, which can be crucial for achieving high selectivity in catalytic reactions. For example, it could be incorporated into pincer-type ligands or chiral bidentate ligands, where the steric bulk could influence the enantioselectivity of asymmetric transformations.
Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are built from molecular building blocks. After transformation into a di- or tri-functional derivative (e.g., by converting the nitro group to an amine and adding other linking groups), the 5-Methyl-N-(2-methylpropyl)aniline core could be used as a strut or linker in the construction of these frameworks. The isobutyl groups would project into the pores of the resulting framework, creating a specific chemical environment. This could be leveraged for applications in selective gas sorption or as a solid-state catalyst where the functionalized pores mediate chemical reactions.
The electronic properties of the nitroaniline system are relevant to the design of dyes and fluorescent molecules. The nitro group is a strong electron-withdrawing group, while the secondary amine is an electron-donating group, creating a "push-pull" electronic system. This configuration is a common feature in many chromophores. Modification of this core structure, for instance, by extending the conjugation or by coupling it with other aromatic systems, could lead to new dyes with tailored absorption and emission properties. The isobutyl and methyl groups would serve to tune the solubility and photophysical properties of the final molecule in different media.
Table 2: Summary of Potential Applications in Functional Materials
| Application Area | Role of the Compound | Potential Outcome |
|---|---|---|
| Ligand Design | Provides steric bulk and specific geometry. | Enantioselective catalysts. |
| Organic Frameworks | Acts as a functionalized linker or strut. | Materials with tailored pore environments for separation or catalysis. |
Emerging Trends and Future Research Trajectories
Development of Sustainable and Efficient Synthetic Routes for Substituted Nitroanilines
Traditional synthesis of nitroanilines often involves harsh conditions, such as the use of strong acids like sulfuric and nitric acid for the nitration of aniline (B41778) derivatives. chemicalbook.comchemicalbook.com This process raises environmental concerns and requires careful handling and disposal. Modern research is focused on developing greener and more efficient alternatives.
One promising approach is the use of milder reagents and conditions. For instance, a method has been developed for the synthesis of substituted o-nitroanilines that avoids high temperatures and pressures by using an oxidizing agent and a nitrite (B80452) in a solvent at moderate temperatures (20-80°C). google.com This process eliminates the need for strong acids, simplifying post-reaction workup and reducing environmental impact. google.com Another efficient method for creating N-substituted-2-nitroanilines involves the reaction of 2-chloronitrobenzene with various amines in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), yielding good to excellent results. tandfonline.com
Furthermore, the use of novel catalysts is a cornerstone of sustainable synthesis. Supported gold nanoparticles have been shown to be highly effective for the chemoselective hydrogenation of nitro groups to form anilines, a common subsequent reaction. nih.gov Similarly, synthesized copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as an effective, economical, and reusable catalyst for the reduction of nitroanilines in aqueous media. nih.gov These catalytic systems not only improve efficiency but also minimize waste and allow for easier product separation. nih.govnih.gov
Future work will likely focus on expanding the scope of these green methodologies, exploring new catalytic systems, and optimizing reaction conditions to achieve high yields and selectivity with minimal environmental footprint.
Table 1: Comparison of Synthetic Methods for Substituted Nitroanilines
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Nitration | Concentrated H₂SO₄ and HNO₃ | Often low temperatures (-10 to 10°C) | Well-established, high yield for some substrates | Harsh acidic conditions, environmental concerns, potential for side reactions |
| Oxidant/Nitrite Method | Oxidizing agent (e.g., ammonium (B1175870) persulfate), Nitrite (e.g., Sodium Nitrite) | Moderate temperature (20-80°C) | Milder conditions, avoids strong acids, simpler workup | May require specific solvents and oxidants |
| Nucleophilic Aromatic Substitution | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Not specified | Good to excellent yields for N-substituted products | Limited to starting materials like 2-chloronitrobenzene |
| Catalytic Reduction (of Nitro Group) | Supported Gold Nanoparticles or CuFe₂O₄ Nanoparticles | H₂ pressure or NaBH₄ | High chemoselectivity, reusable catalyst, environmentally friendly | Represents a transformation of, not initial synthesis of, the nitroaniline |
Deepening Mechanistic Understanding of Key Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The primary synthesis of nitroanilines typically proceeds via electrophilic aromatic substitution (EAS). chegg.comyoutube.com This process involves the generation of a strong electrophile, the nitronium ion (NO₂⁺), from the reaction of nitric acid and sulfuric acid. youtube.com The nitronium ion then attacks the electron-rich aromatic ring of an aniline derivative. youtube.com The position of the incoming nitro group is directed by the substituents already on the ring. An amino group is a strong activating ortho-, para-director; however, under the highly acidic conditions of nitration, it is protonated to form the anilinium ion, which is a meta-director. chegg.comyoutube.com To achieve para- or ortho-nitration, the amino group is often first protected (e.g., as an acetanilide), which keeps it as an ortho-, para-director and reduces its reactivity. wikipedia.orgyoutube.com
Another key reaction is the reduction of the nitro group to an amine, which is often the next step in a synthetic sequence. The mechanism for this transformation depends on the reagents used. In catalytic hydrogenation (e.g., with H₂/Pd), the reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates on the catalyst surface. stackexchange.com For reductions using metals in acid (e.g., Sn/HCl), the mechanism involves reductive electron transfer from the metal to the nitro group. stackexchange.com
Future research will continue to probe these mechanisms using advanced spectroscopic techniques and computational modeling. A deeper understanding could lead to the development of new directing groups, more selective catalysts, and reaction conditions that can precisely control the formation of specific isomers, thereby minimizing waste from unwanted byproducts.
Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical research. These powerful tools can analyze vast datasets to predict chemical reactivity, reaction yields, and molecular properties, thereby accelerating the discovery and design of new molecules. mit.edu
For substituted nitroanilines, ML models can be trained to predict the outcome of complex reactions. For example, a neural network can be developed to predict the electrophilicity and nucleophilicity of a molecule from its electronic and structural properties, offering greater accuracy than conventional methods. nih.govrsc.org Such models could be applied to screen a large library of substituted anilines to identify the best candidates for a desired nitration reaction or to predict the reactivity of the resulting nitroaniline derivatives in subsequent synthetic steps. nih.govrsc.org
Deep learning methods, such as graph attention neural networks, are being trained on large datasets of quantum chemistry calculations (e.g., Density Functional Theory) to create highly accurate predictions of reactivity scores for organic functional groups. arxiv.org This approach circumvents the time-consuming nature of DFT calculations for every new molecule. arxiv.org By applying these models to nitroaniline derivatives, chemists could rapidly estimate their reactivity and design novel compounds with tailored electronic properties for specific applications, such as pharmaceuticals or materials science. mit.eduarxiv.org The development of ML packages that can efficiently compute molecular energies and predict reaction feasibility is also a significant step forward, helping to bridge the gap between theoretical design and practical synthesis. cmu.edu
Integration of Experimental and Computational Approaches for Comprehensive Understanding
The synergy between experimental techniques and computational chemistry provides a powerful paradigm for a holistic understanding of molecular systems. While experimental methods like X-ray crystallography, infrared (IR), and Raman spectroscopy provide real-world data on molecular structure and vibrations, computational methods like Density Functional Theory (DFT) offer deep insights into the underlying electronic structure and intermolecular forces. researchgate.netresearchgate.net
For nitroaniline derivatives, this integrated approach has been particularly fruitful. Researchers have combined crystal structure analysis with DFT calculations to elucidate the complex interplay of hydrogen bonds and aromatic interactions that govern the solid-state packing of these molecules. researchgate.net Such studies are crucial for designing materials with specific properties, like nonlinear optical (NLO) materials. researchgate.net Computational studies using DFT have also been employed to investigate the effects of different substituents and solvents on the electronic properties of nitroanilines, including their dipole moments, polarizabilities, and HOMO-LUMO energy gaps, which are key indicators of chemical reactivity and stability. researchgate.netindexcopernicus.com
A prime example of this integration is the combined spectral analysis of nitroaniline derivatives. Researchers measure the experimental IR and Raman spectra and then use DFT and Hartree-Fock calculations to compute the theoretical vibrational frequencies. researchgate.net The close agreement between the experimental and scaled computational results validates the calculated molecular geometry and provides a detailed assignment of the vibrational modes. researchgate.net This comprehensive understanding of structure-property relationships is essential for the rational design of new functional molecules.
Exploration of Novel Chemical Applications
While substituted nitroanilines are well-established as intermediates for dyes and pigments, future research is aimed at unlocking their potential in a wider range of advanced applications. nbinno.com Their versatile structure, featuring both an electron-withdrawing nitro group and an electron-donating amino group, makes them attractive building blocks for materials with interesting electronic and optical properties.
One area of active exploration is in the field of nonlinear optics (NLO). The charge-transfer character of some nitroaniline isomers makes them candidates for NLO materials, which are essential for applications in telecommunications and optical computing. core.ac.uk Future research will focus on designing and synthesizing new derivatives with optimized molecular arrangements to enhance these properties.
The biological activity of this class of compounds also presents a promising avenue for research. Various nitroaniline derivatives have been investigated for antimicrobial and other biological activities. researchgate.netsmolecule.com By systematically modifying the substituents on the aniline ring, researchers can perform structure-activity relationship (SAR) studies to develop new and more potent pharmaceutical agents or agrochemicals. nbinno.comresearchgate.net The continued exploration of these and other applications will ensure that substituted nitroanilines remain a vital class of compounds in chemical innovation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, and how are intermediates characterized?
- Methodology : A common approach involves nucleophilic substitution of nitroaniline derivatives. For example, describes synthesizing N-isopropyl-4-methyl-2-nitroaniline by reacting 4-methyl-2-nitroaniline with 2-iodopropane in dimethylformamide (DMF) using K₂CO₃ as a base. Key steps include:
- Stirring at room temperature for 24 hours.
- Workup with ice water and ethyl acetate extraction.
- Characterization via TLC, NMR, and HRMS to confirm structure and purity .
- Critical Note : Ensure intermediates like nitroso derivatives (if formed) are stabilized under inert conditions to prevent degradation.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and alkyl chain integration (e.g., isopropyl group in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <1 ppm error, as demonstrated for nitrosoaniline derivatives in .
- Melting Point Analysis : Compare experimental values with literature to detect impurities.
Advanced Research Questions
Q. How can computational methods resolve discrepancies in crystallographic data for 2-nitroaniline derivatives like this compound?
- Methodology : highlights π-stacking variations in 2-nitroaniline derivatives. To address conflicting crystallography reports:
- Perform Density Functional Theory (DFT) calculations to model dimerization energies and stacking geometries (e.g., phenyl-chelate vs. parallel stacking).
- Compare computed HOMA aromaticity indices with experimental data to validate crystal packing motifs .
- Example : DFT revealed phenyl-chelate stacking contributes significantly to dimer stability in 2-nitroaniline derivatives, explaining deviations from 4-nitroaniline analogs .
Q. What strategies mitigate side reactions during alkylation of 2-nitroaniline derivatives to synthesize this compound?
- Methodology :
- Optimized Solvent Selection : Use polar aprotic solvents like DMF (as in ) to enhance nucleophilicity while minimizing hydrolysis .
- Temperature Control : Lower temperatures reduce undesired nitration or oxidation.
- Protecting Groups : Temporarily protect the nitro group during alkylation to prevent side reactions, as seen in for nitrosoaniline synthesis .
Q. How do solvent polarity and substituent effects influence the solubility of this compound?
- Methodology :
- Solvent Screening : Test solubility in methanol, acetonitrile, and ethyl acetate (common solvents for nitroaniline standards in and ) .
- Quantitative Analysis : Use HPLC (e.g., as in ) to measure solubility under varying conditions.
- Data Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | 25–30 | Polar protic; moderate solubility |
| Acetonitrile | 10–15 | Polar aprotic; lower solubility |
| Ethyl Acetate | <5 | Non-polar; poor solubility |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of 2-nitroaniline derivatives in nucleophilic substitution reactions?
- Methodology :
- Systematic Replication : Reproduce conditions from divergent studies (e.g., varying bases in vs. nitroso synthesis in ) .
- Kinetic Studies : Monitor reaction progress via in-situ IR or TLC to identify intermediate species.
- Isolation of Byproducts : Characterize side products (e.g., nitroso compounds) using HRMS and NMR to trace reaction pathways .
Q. Why do certain 2-nitroaniline derivatives exhibit atypical UV-Vis absorption spectra, and how can this be resolved?
- Methodology :
- Solvatochromism Studies : Compare spectra in solvents of varying polarity (e.g., methanol vs. acetonitrile, as in and ) to isolate solvent effects .
- TD-DFT Calculations : Model electronic transitions to correlate experimental peaks with theoretical predictions (e.g., ’s DFT approach for π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
